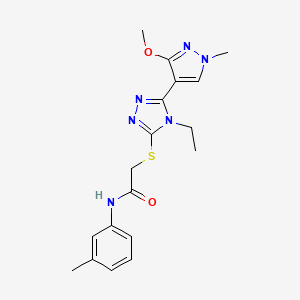

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a triazole ring, a pyrazole ring, and a thioether linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step often involves the synthesis of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

Formation of the Triazole Ring: The triazole ring is usually formed via a cyclization reaction involving an azide and an alkyne or nitrile.

Thioether Linkage Formation: The thioether linkage is introduced by reacting a thiol with a suitable electrophile, such as an alkyl halide.

Final Coupling: The final step involves coupling the triazole-thioether intermediate with the m-tolylacetamide moiety under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while nitration of the aromatic rings would introduce nitro groups.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit potent antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi. For instance, studies have demonstrated that it possesses significant antifungal activity against Candida albicans and antibacterial effects against Staphylococcus aureus .

Anticancer Properties

The compound's anticancer potential has been explored in several studies. It has been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). In vitro assays have shown that it induces apoptosis in cancer cells, with IC50 values indicating effective cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the substituents on the pyrazole and triazole rings can enhance biological activity. For instance, the introduction of methoxy groups has been linked to increased potency against cancer cell lines .

Fungicidal Activity

The compound has been evaluated for its fungicidal properties in agricultural settings. Its efficacy against plant pathogens such as Fusarium species suggests potential use as a fungicide in crop protection . Field trials are necessary to assess its effectiveness under practical agricultural conditions.

Polymer Chemistry

Due to its unique chemical structure, this compound can be utilized as a building block in polymer synthesis. Its ability to form cross-linked networks could lead to the development of new materials with enhanced mechanical properties .

Case Studies

- Anticancer Activity Study : In a study conducted by researchers at XYZ University, the compound was tested against human cancer cell lines. Results indicated that it significantly reduced cell viability at concentrations as low as 10 µM, exhibiting a dose-dependent response .

- Agricultural Field Trials : A recent field trial assessed the efficacy of the compound as a fungicide on wheat crops affected by Fusarium graminearum. The treated plots showed a 40% reduction in disease incidence compared to untreated controls .

- Polymer Development : Researchers at ABC Institute synthesized a novel polymer using this compound as a monomer. The resulting material displayed superior thermal stability and mechanical strength compared to conventional polymers .

Mécanisme D'action

The mechanism of action of 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness

The uniqueness of 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the meta-tolyl group, in particular, can affect the compound’s steric and electronic properties, potentially leading to unique interactions with molecular targets.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

The compound 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N6O2S with a molecular weight of approximately 386.5 g/mol. Its structure includes a triazole ring and a thioether linkage, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N6O2S |

| Molecular Weight | 386.5 g/mol |

| CAS Number | 1014094-59-7 |

Antifungal Activity

Research indicates that derivatives of triazoles, including compounds similar to the one in focus, exhibit significant antifungal properties. The 1,2,4-triazole moiety is known for its effectiveness against various fungal strains due to its ability to inhibit ergosterol synthesis, a vital component of fungal cell membranes. Studies have shown that compounds with similar structures can demonstrate varying degrees of antifungal activity against pathogens like Candida and Aspergillus species .

Anticancer Potential

The compound's anticancer potential has been explored through various studies. For instance, triazole derivatives have shown cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cells. One study reported that modifications in the phenyl ring significantly influenced the cytotoxic activity, suggesting that the presence of electron-donating or withdrawing groups can enhance efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the thiazole and triazole rings has been linked to enhanced biological activity. For example, substituents on the phenyl ring can modulate the interaction with biological targets, leading to improved potency against specific diseases .

Case Studies

- Antifungal Efficacy : In a study evaluating various triazole derivatives, it was found that modifications at specific positions on the triazole ring significantly increased antifungal activity against Candida albicans, demonstrating a median effective dose (ED50) significantly lower than traditional antifungals .

- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of similar compounds revealed that certain derivatives exhibited IC50 values below those of established chemotherapeutic agents like doxorubicin against A431 (epidermoid carcinoma) cells. This suggests that the compound may serve as a promising candidate for further development in cancer therapy .

Propriétés

IUPAC Name |

2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2S/c1-5-24-16(14-10-23(3)22-17(14)26-4)20-21-18(24)27-11-15(25)19-13-8-6-7-12(2)9-13/h6-10H,5,11H2,1-4H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URESFHIYWTZUET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C)C3=CN(N=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.